molecular formula C26H32ClP B13810857 Octyl(triphenyl)phosphanium chloride CAS No. 84834-74-2

Octyl(triphenyl)phosphanium chloride

Cat. No.: B13810857
CAS No.: 84834-74-2
M. Wt: 411.0 g/mol
InChI Key: KEOBWUMRPKYDQF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl(triphenyl)phosphanium chloride: is a quaternary phosphonium salt that features an octyl group attached to a triphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an octyl halide, such as octyl chloride, in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

PPh3+C8H17ClC8H17PPh3+Cl\text{PPh}_3 + \text{C}_8\text{H}_{17}\text{Cl} \rightarrow \text{C}_8\text{H}_{17}\text{PPh}_3^+\text{Cl}^- PPh3​+C8​H17​Cl→C8​H17​PPh3+​Cl−

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Octyl(triphenyl)phosphanium chloride can undergo various chemical reactions, including:

    Oxidation: The phosphonium center can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Reduced phosphine derivatives.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octyl(triphenyl)phosphanium chloride is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.

Biology: In biological research, it can be used to study the interactions of phosphonium salts with biological membranes and their potential as drug delivery agents.

Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of octyl(triphenyl)phosphanium chloride involves its ability to act as a phase-transfer catalyst. The octyl group enhances its solubility in organic solvents, while the triphenylphosphine moiety facilitates the transfer of ions or molecules between different phases. This dual functionality allows it to effectively catalyze reactions that would otherwise be slow or inefficient.

Comparison with Similar Compounds

    (Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of an octyl group.

    (Phenylmethyl)triphenylphosphonium chloride: Contains a phenylmethyl group instead of an octyl group.

Uniqueness: Octyl(triphenyl)phosphanium chloride is unique due to its long alkyl chain, which imparts distinct solubility and reactivity characteristics compared to other phosphonium salts. This makes it particularly useful in applications requiring enhanced phase-transfer capabilities and specific solubility properties.

Properties

CAS No.

84834-74-2

Molecular Formula

C26H32ClP

Molecular Weight

411.0 g/mol

IUPAC Name

octyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C26H32P.ClH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1

InChI Key

KEOBWUMRPKYDQF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.